Liriope muscari baily Saponins

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

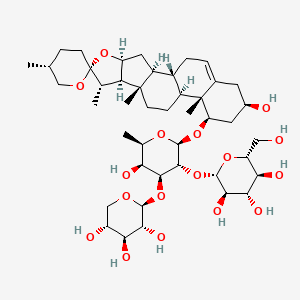

Liriope muscari baily saponins C (DT-13) is a novel compound isolated from Liriope muscari (Decne.) Baily . It has exhibited potent cytotoxicity against several solid tumors . It is also known to induce autophagy and has anti-thrombotic activity .

Synthesis Analysis

The steroidal saponins, including Liriope muscari baily saponins C, are isolated from a 70% EtOH extract of the roots of Liriope muscari (Decne.) L. H. Bailey . The isolation process involves the use of ultra-high-performance liquid chromatography coupled with ion trap time-of-flight mass spectrometry .Molecular Structure Analysis

The molecular formula of Liriope muscari baily saponins C is C44H70O17 . The exact mass is 870.46130076 g/mol and the monoisotopic mass is also 870.46130076 g/mol . The structure of these compounds is determined by analyses of infrared, nuclear magnetic resonance, and mass spectroscopic data .Physical And Chemical Properties Analysis

The molecular weight of Liriope muscari baily saponins C is 871.0 g/mol . It has a hydrogen bond donor count of 9 and a hydrogen bond acceptor count of 17 . The compound has a rotatable bond count of 7 .科学的研究の応用

Anticancer Activity

Saponin C has been identified to exhibit cytotoxic activity against various cancer cell lines, including MDA-MB-435, 95D, HepG2, HeLa, MCF-7, and A549 . The compound’s ability to induce apoptosis in cancer cells makes it a potential candidate for anticancer therapy. Research has shown that steroidal saponins from Liriope muscari can suppress the adhesion and invasion of cancer cells, suggesting a role in preventing cancer metastasis .

Anti-inflammatory Properties

The anti-inflammatory effects of Saponin C are well-documented. It has been shown to significantly reduce inflammation markers in various models, which could be beneficial in treating chronic inflammatory diseases .

Cardiovascular Protection

Liriope muscari baily Saponins have demonstrated cardioprotective effects . These compounds can potentially be used to treat cardiovascular diseases by protecting cardiac tissues against ischemic damage and improving heart function .

Immunomodulatory Effects

Saponin C has been reported to have immunopharmacological properties. It can modulate the immune system, which may be useful in developing treatments for immune-related disorders .

Antioxidant Activity

Research indicates that Saponin C possesses antioxidant properties, which can help in neutralizing harmful free radicals in the body. This activity is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

The steroidal saponins, including Saponin C, have been found to have antimicrobial properties against a range of pathogens. This makes them valuable for the development of new antimicrobial agents .

Hypoglycemic Effects

Saponin C has shown potential in lowering blood glucose levels, which could be beneficial for managing diabetes. Its hypoglycemic activity is of particular interest in the field of endocrinology .

Neuroprotective Potential

Emerging studies suggest that Saponin C may have neuroprotective effects. This could pave the way for its use in treating neurodegenerative diseases or brain injuries .

Safety and Hazards

作用機序

Target of Action

These compounds have been found to exhibit diverse biological properties, including anti-inflammatory, hypoglycemic, cardiovascular activities, and anticancer effects .

Mode of Action

They have been shown to induce autophagy and have anti-thrombotic activity . In cancer cells, they have been found to suppress adhesion and invasion, suggesting a potential role in preventing cancer metastasis .

Biochemical Pathways

Bioinformatics analysis has revealed that the accumulation of steroidal saponins in liriope muscari involves various enzyme genes and key transcription factors .

Result of Action

The molecular and cellular effects of these compounds include the induction of autophagy and anti-thrombotic activity . They also exhibit cytotoxic activity against various cell lines, including MDA-MB-435, 95D, HepG2, HeLa, MCF-7, and A549 .

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O17/c1-18-8-11-44(55-16-18)19(2)30-27(61-44)14-25-23-7-6-21-12-22(46)13-29(43(21,5)24(23)9-10-42(25,30)4)58-41-38(60-40-36(53)34(51)33(50)28(15-45)57-40)37(31(48)20(3)56-41)59-39-35(52)32(49)26(47)17-54-39/h6,18-20,22-41,45-53H,7-17H2,1-5H3/t18-,19+,20-,22-,23-,24+,25+,26-,27+,28-,29-,30+,31+,32+,33-,34+,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGHTMMHUVFPBQ-ZUTFNMMGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saponin C, from Liriope muscari | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B3012391.png)

![4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B3012399.png)

![2-{[4-(2-methylpropyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3012402.png)

![1-adamantyl-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3012405.png)

![N-(4-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012407.png)

![N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3012409.png)

![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012413.png)